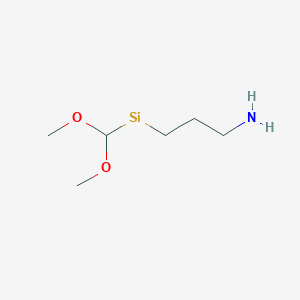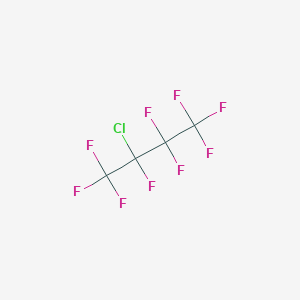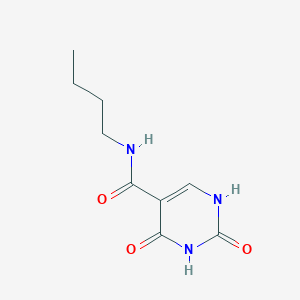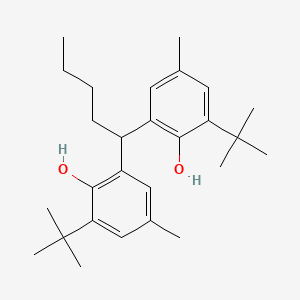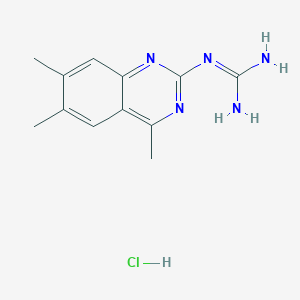
Butane, 1,2,3,4-tetrabromohexafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane, 1,2,3,4-tetrabromohexafluoro- is an organobromine and organofluorine compound with the molecular formula C4H2Br4F6 This compound is characterized by the presence of four bromine atoms and six fluorine atoms attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butane, 1,2,3,4-tetrabromohexafluoro- typically involves the bromination and fluorination of butane derivatives. One common method includes the reaction of butane with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of hydrogen atoms with bromine and fluorine atoms.
Industrial Production Methods: Industrial production of Butane, 1,2,3,4-tetrabromohexafluoro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the reactive nature of bromine and fluorine.
Types of Reactions:
Oxidation: Butane, 1,2,3,4-tetrabromohexafluoro- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into less brominated or fluorinated derivatives.
Substitution: The compound can participate in substitution reactions where bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of brominated and fluorinated alcohols or ketones.
Reduction: Formation of partially brominated or fluorinated butane derivatives.
Substitution: Formation of iodinated or other substituted butane derivatives.
Applications De Recherche Scientifique
Butane, 1,2,3,4-tetrabromohexafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a tool for studying halogenated compounds.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Butane, 1,2,3,4-tetrabromohexafluoro- involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and behavior. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Butane, 1,2,3,4-tetrabromo-: Similar in structure but lacks fluorine atoms.
Butane, 1,2,3,4-tetrafluoro-: Similar in structure but lacks bromine atoms.
Hexafluorobenzene: Contains six fluorine atoms but has a benzene ring instead of a butane backbone.
Uniqueness: Butane, 1,2,3,4-tetrabromohexafluoro- is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This combination of halogens makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
375-24-6 |
|---|---|
Formule moléculaire |
C4Br4F6 |
Poids moléculaire |
481.65 g/mol |
Nom IUPAC |
1,2,3,4-tetrabromo-1,1,2,3,4,4-hexafluorobutane |
InChI |
InChI=1S/C4Br4F6/c5-1(9,3(7,11)12)2(6,10)4(8,13)14 |
Clé InChI |
MUYBTGDZQSAOJX-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)Br)(F)Br)(C(F)(F)Br)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
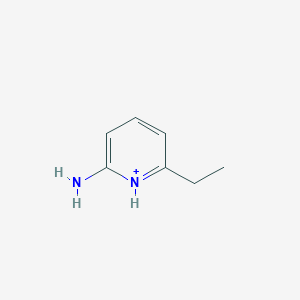
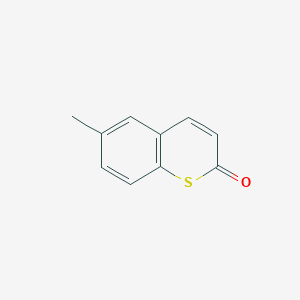
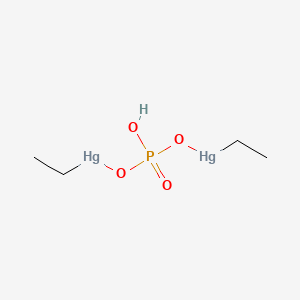


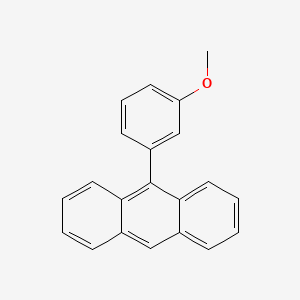
![(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester](/img/structure/B14755775.png)
